molecular formula C19H21N3OS2 B4045743 5-benzylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

5-benzylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B4045743
M. Wt: 371.5 g/mol
InChI Key: SYVPSJMZMJHMCV-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-6-isopropyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine” belongs to the class of thienopyrimidines . Thienopyrimidines are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites .


Synthesis Analysis

Thienopyrimidines are commonly synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis can also be achieved by heating 3-amino-thiophene-2-carboxamides .


Molecular Structure Analysis

The molecular structure of thienopyrimidines involves a pyrimidine ring fused with a thiophene ring . The specific structure of “2-(benzylthio)-6-isopropyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine” is not available in the search results.

Scientific Research Applications

Antimicrobial Applications

Compounds similar to the queried chemical have been studied for their potential as antimicrobial agents. For instance, a study by El‐Wahab et al. (2015) focused on the antimicrobial activity of heterocyclic compounds incorporated into polyurethane varnish and printing ink paste, exhibiting significant effectiveness against various microbial strains (El‐Wahab et al., 2015).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics, evaluating their potential against insects and microorganisms. These compounds showed promising insecticidal and antimicrobial activities (Deohate & Palaspagar, 2020).

Antiviral and Antitumor Activity

Cottam et al. (1984) synthesized various pyrazolo[3,4-d]pyrimidine derivatives, testing their efficacy against viruses, tumor cells, and parasites. Some of these compounds exhibited significant antiviral and antitumor activities (Cottam et al., 1984).

Anticancer Agent Analogues

Loidreau et al. (2020) developed novel thieno[3,2-d]pyrimidin-4-amines as bioisosteric analogues of MPC-6827, an anticancer agent. These compounds were tested on human colorectal cancer cell lines, showing inhibitory effects similar to MPC-6827 (Loidreau et al., 2020).

Anticonvulsant Properties

Paronikyan et al. (2002) reported that pyrano(thiopyrano)[3,4-c]pyridine and related heterocycles possess anticonvulsant properties. Their study developed methods for synthesizing new heterocyclic systems based on isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine (Paronikyan et al., 2002).

Mechanism of Action

Thienopyrimidines have been found to inhibit Mycobacterium tuberculosis bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . This is one of a few published examples of synthetically accessible compounds that can inhibit Cyt-bd in mycobacteria .

Future Directions

Thienopyrimidines continue to attract great interest due to their wide variety of interesting biological activities . Future research will endeavor to design new thienopyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation .

Properties

IUPAC Name

5-benzylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2/c1-11(2)14-8-13-15(9-23-14)25-18-16(13)17(20)21-19(22-18)24-10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVPSJMZMJHMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
Reactant of Route 2
Reactant of Route 2
5-benzylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
Reactant of Route 3
Reactant of Route 3
5-benzylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
Reactant of Route 4
Reactant of Route 4
5-benzylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
Reactant of Route 5
5-benzylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
Reactant of Route 6
5-benzylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

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